molecular formula C8H10N2O2 B1374078 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1497772-92-5

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1374078
CAS RN: 1497772-92-5
M. Wt: 166.18 g/mol
InChI Key: VRQLNWZTZICXMQ-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a carboxylic acid group, and a cyclopropylmethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropanes can be synthesized using various methods. For instance, cyclopropanation strategies have been developed to introduce the cyclopropane motif in a collection of recent total syntheses . Also, functionalized cyclopropanes can be synthesized from carboxylic acids by a radical addition–polar cyclization cascade .


Chemical Reactions Analysis

Cyclopropanes can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides). More recently, single-electron transformations featuring cyclopropyl radicals have emerged .

Scientific Research Applications

Synthesis Improvements

1H-pyrazole-4-carboxylic acid, a structurally related compound, has seen advancements in synthesis, increasing its yield significantly. This improvement is crucial for facilitating research and application in various scientific fields (Dong, 2011).

Formation of Derivatives

1H-pyrazole-3-carboxylic acid has been used to form a range of derivatives, including carboxamides and carboxylates. These derivatives, formed through reactions with different binucleophiles, are important for their potential in various scientific applications (Yıldırım, Kandemirli, & Akçamur, 2005).

Chemical Transformations

1-Cyanocyclopropane-1-carboxylates, closely related to the query compound, have been utilized in transformations to yield diverse pyrazole derivatives. These transformations are crucial for exploring new compounds with potential applications in various research fields (Xue, Liu, Qing, & Wang, 2016).

Hybridizing Agents in Agriculture

Specific pyrazole derivatives have been identified as chemical hybridizing agents in crops like wheat and barley. This application is significant in agricultural research and practices (Beck, Lynch, & Wright, 1988).

Spectral and Theoretical Investigations

Pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies are crucial for understanding the molecular properties and potential applications in various scientific domains (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel, an application that is significant in industrial research and material science (Herrag et al., 2007).

Ligands in Medicinal Chemistry

Novel ligands based on 1H-pyrazole-carboxylic acids have been developed for use in medicinal chemistry and metal complex catalysis. These developments are pivotal for advancing research in these areas (Dalinger et al., 2020).

Insecticidal Activities

1H-pyrazole-5-carboxylic acid derivatives have shown notable insecticidal activities, an application important in pest control and agricultural research (Huang et al., 2017).

Future Directions

The development of compounds that can engage more than one binding site at the cell surface offers a path towards improving biological specificity or pharmacological properties . The development of methods to meld biological macromolecules with synthetic compounds will facilitate modulation of receptor biology in ways not previously possible .

Mechanism of Action

properties

IUPAC Name

2-(cyclopropylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLNWZTZICXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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